molecular formula C15H12O5 B2437944 4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid CAS No. 866143-85-3

4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid

Cat. No.: B2437944
CAS No.: 866143-85-3
M. Wt: 272.256
InChI Key: WZPKYHYJFYVXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C15H12O5. It is characterized by the presence of a benzoic acid moiety linked to a phenoxy group, which is further substituted with a formyl and a hydroxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 4-hydroxybenzoic acid.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include:

Chemical Reactions Analysis

Types of Reactions

4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

Scientific Research Applications

4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(4-Formyl-3-hydroxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the formyl and ether linkage, making it less versatile in synthetic applications.

    4-Formylbenzoic acid: Lacks the hydroxy and ether linkage, limiting its reactivity.

    4-Hydroxybenzaldehyde: Lacks the benzoic acid moiety, reducing its potential for further functionalization.

Properties

IUPAC Name

4-[(4-formyl-3-hydroxyphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-8-12-5-6-13(7-14(12)17)20-9-10-1-3-11(4-2-10)15(18)19/h1-8,17H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPKYHYJFYVXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC(=C(C=C2)C=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.